

CAS number and molecular formula for Pyridine-2,6-d2

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Compound of Interest

Compound Name: Pyridine-2,6-d2

Cat. No.: B101791

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In-Depth Technical Guide to Pyridine-2,6-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Pyridine-2,6-d2**, a deuterated isotopologue of pyridine. It details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. This document serves as a resource for researchers in various fields, offering insights into the applications of **Pyridine-2,6-d2** in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the study of kinetic isotope effects. While a specific, detailed synthesis protocol for **Pyridine-2,6-d2** is not readily available in public literature, this guide outlines the general principles and common methodologies for the deuteration of pyridine derivatives.

Chemical Identity and Properties

Pyridine-2,6-d2 is a stable, non-radioactive isotopically labeled version of pyridine where the hydrogen atoms at the 2 and 6 positions of the pyridine ring are replaced with deuterium.

Property	Value	Reference
CAS Number	17265-96-2	
Molecular Formula	C5H3D2N	
Molecular Weight	81.11 g/mol	[1]
Appearance	Not specified, likely a colorless liquid	

Synthesis Methodologies

A detailed, step-by-step experimental protocol for the synthesis of **Pyridine-2,6-d2** is not prominently published. However, the introduction of deuterium into pyridine rings can be achieved through several established methods. The most common approach is through hydrogen-deuterium (H/D) exchange reactions.

General Experimental Protocol for H/D Exchange:

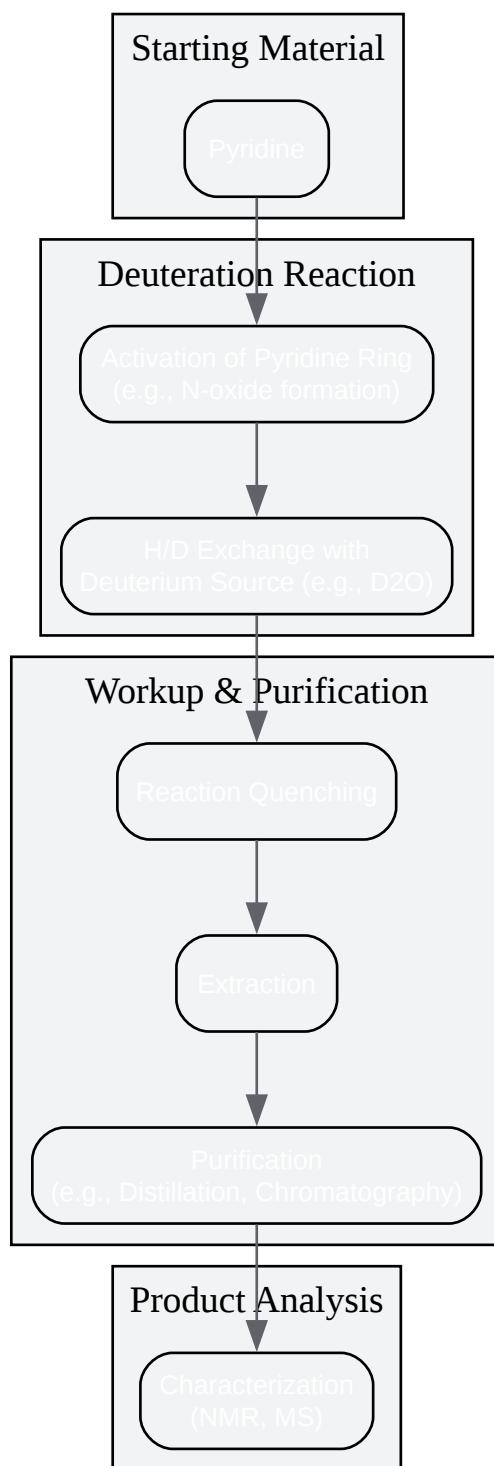
The synthesis of specifically labeled pyridine derivatives often relies on the use of deuterated reagents to introduce deuterium at precise locations within the molecule. For pyridine and its derivatives, the acidity of the C-H bonds is a key factor, with the positions alpha to the nitrogen atom (C2 and C6) being the most susceptible to exchange under certain conditions due to the electron-withdrawing nature of the nitrogen.[1]

A general procedure involves the following conceptual steps:

- Activation: The pyridine ring is often activated to facilitate the H/D exchange. This can be achieved through the formation of an N-oxide or by using a suitable catalyst.
- Deuterium Source: A deuterium source, such as deuterium oxide (D_2O), deuterated solvents (e.g., $DMSO-d_6$), or deuterated acids, is introduced.[1]
- Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure, often with the use of a base or a metal catalyst to promote the exchange.

- Purification: After the reaction, the product is purified to remove any remaining starting material, non-deuterated pyridine, and other byproducts. This is commonly achieved through distillation or chromatography.
- Analysis: The final product is analyzed to confirm the identity, purity, and the degree of deuteration. This is typically done using NMR spectroscopy and mass spectrometry.[\[1\]](#)

Logical Flow for a General Pyridine Deuteration Workflow



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Caption: A generalized workflow for the synthesis of deuterated pyridine.

Applications in Research and Development

The unique properties of deuterium make **Pyridine-2,6-d2** a valuable tool in various scientific disciplines.

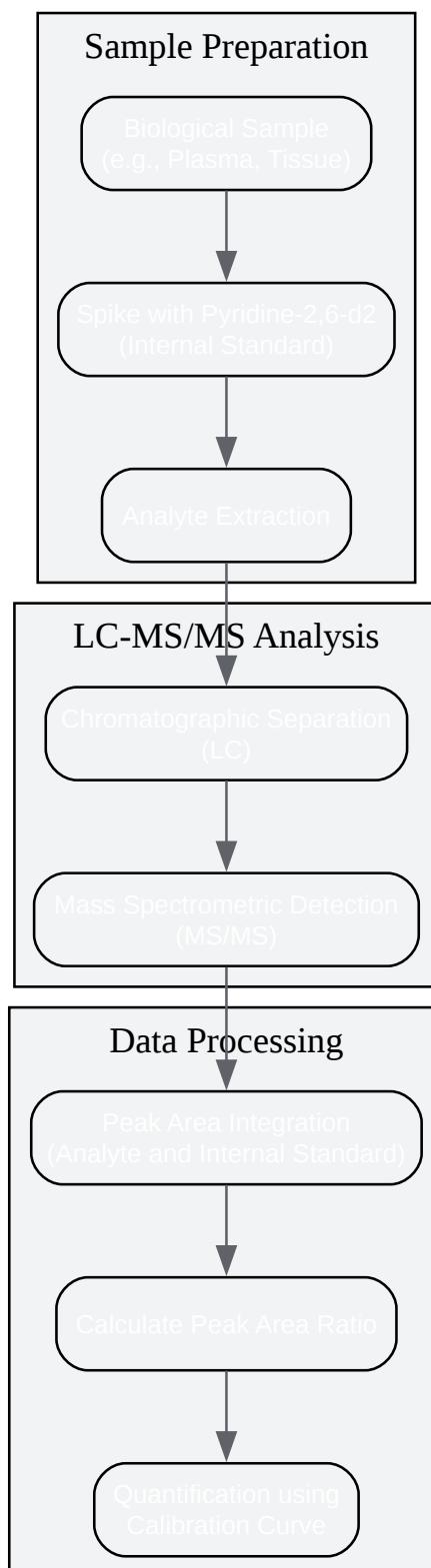
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ^1H NMR spectroscopy, the substitution of protons with deuterium at the 2 and 6 positions results in the disappearance or significant reduction of the corresponding signals. This selective labeling simplifies complex spectra and can be instrumental in assigning signals in more complex pyridine-containing molecules. The absence of these signals also confirms the successful and specific incorporation of deuterium.^[1] Furthermore, deuterium labeling can lead to longer relaxation times for the remaining protons, which can be utilized in advanced NMR experiments to enhance signal intensity.

Mass Spectrometry (MS)

Pyridine-2,6-d2 is an excellent internal standard for quantitative mass spectrometry assays.^[1] Since it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. However, its increased mass allows it to be distinguished from the analyte of interest. This enables accurate quantification by correcting for variations in sample preparation and instrument response.

Workflow for Quantitative Analysis using a Deuterated Internal Standard



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References

- 1. Pyridine-2,6-d2 | 17265-96-2 | Benchchem [benchchem.com]
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